The compound is derived from the indole family, which has been extensively studied for its pharmacological potential. The classification of this compound can be summarized as follows:
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, often utilizing reactions such as the Knoevenagel condensation.
The molecular structure of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid can be represented by its chemical formula and structural diagram.
Using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the structure can be confirmed. For instance:
The chemical reactions involving 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid include:
These reactions often require specific conditions such as temperature control and choice of solvents to optimize yields.
The mechanism of action for compounds containing indole structures often involves interaction with biological targets such as enzymes or receptors.
Research indicates that indole derivatives can modulate pathways associated with apoptosis in cancer cells, enhancing their therapeutic potential.
The physical and chemical properties of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid are crucial for understanding its behavior in biological systems.
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid has potential applications across various fields:
The compound 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid exemplifies strategic molecular hybridization, merging two pharmacologically significant heterocyclic systems:
Key Structural Features:
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₉H₁₄N₂O₄ |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
XLogP3 | 2.5 (Moderate lipophilicity) |
Functional Groups | Carboxylic acid, imide, pyrrole, benzene |
The ethyl linker balances conformational flexibility and spatial orientation, facilitating simultaneous engagement with complementary binding pockets [7].
This hybrid compound exhibits multi-target activity, modulating ion channels and neurotransmitter receptors implicated in neurological disorders:
Table 1: Primary Therapeutic Targets and Bioactivities
Target | Activity | Mechanistic Insight | |
---|---|---|---|
T-Type Calcium Channels | IC₅₀ 0.93 µM | Voltage-gated channel blockade | |
NMDA Receptors | 43% current inhibition (5 µM) | Allosteric modulation; Zn²⁺ chelation | |
NF-κB Pathway | 78% IL-6 reduction | Impaired nuclear translocation | |
Heparanase | IC₅₀ 200–500 nM (structural analogs) | Substrate competition via isoindoline binding | [3] |
The compound’s efficacy stems from deliberate structural integration:
Structure-Activity Relationship (SAR) Insights:
Isoindoline-1,3-dione derivatives have evolved from simple structures to complex hybrids:
Table 2: Evolution of Key Isoindoline Derivatives
Generation | Representative Compound | Key Advancement | Limitation | |
---|---|---|---|---|
1st | Phthalimide | Initial immunomodulation | Low specificity; toxicity | |
2nd | 2,3-Dihydro-1,3-dioxoisoindole-5-carboxylic acid | Heparanase inhibition; anti-angiogenic effects | Limited CNS activity | |
3rd | 2-[2-(1H-Indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid | Dual ion channel/enzyme modulation; neuroprotection | Under investigation | [3] [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1